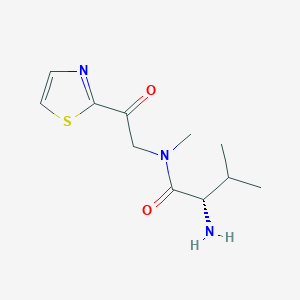

(S)-2-Amino-3,N-dimethyl-N-(2-oxo-2-thiazol-2-yl-ethyl)-butyramide

CAS No.:

Cat. No.: VC13463009

Molecular Formula: C11H17N3O2S

Molecular Weight: 255.34 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H17N3O2S |

|---|---|

| Molecular Weight | 255.34 g/mol |

| IUPAC Name | (2S)-2-amino-N,3-dimethyl-N-[2-oxo-2-(1,3-thiazol-2-yl)ethyl]butanamide |

| Standard InChI | InChI=1S/C11H17N3O2S/c1-7(2)9(12)11(16)14(3)6-8(15)10-13-4-5-17-10/h4-5,7,9H,6,12H2,1-3H3/t9-/m0/s1 |

| Standard InChI Key | BBGPSECKOGTZDG-VIFPVBQESA-N |

| Isomeric SMILES | CC(C)[C@@H](C(=O)N(C)CC(=O)C1=NC=CS1)N |

| SMILES | CC(C)C(C(=O)N(C)CC(=O)C1=NC=CS1)N |

| Canonical SMILES | CC(C)C(C(=O)N(C)CC(=O)C1=NC=CS1)N |

Introduction

Chemical Identity and Structural Features

Molecular Formula and Weight

The compound has the molecular formula C₁₁H₁₇N₃O₂S and a molecular weight of 255.34 g/mol . Its IUPAC name, (2S)-2-amino-N,3-dimethyl-N-[2-oxo-2-(1,3-thiazol-2-yl)ethyl]butanamide, reflects the stereochemistry at the second carbon and the substitution pattern .

Stereochemistry and Key Functional Groups

-

S-configuration: The chiral center at the second carbon ensures enantiomeric specificity, which may influence biological activity .

-

Thiazole ring: A five-membered heterocycle with nitrogen and sulfur atoms, known for enhancing metabolic stability and binding affinity in drug candidates .

-

Amide and ketone groups: The 2-oxoethyl linker and tertiary amide contribute to hydrogen-bonding potential and conformational rigidity.

Table 1: Structural Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₇N₃O₂S | |

| Molecular Weight | 255.34 g/mol | |

| CAS Number | 1354033-01-4 | |

| InChIKey | BBPGPSECKOGTZDG-VIFPVBQESA-N | |

| XLogP3-AA | 1.1 | |

| Hydrogen Bond Donors | 1 | |

| Hydrogen Bond Acceptors | 4 |

Synthesis and Derivative Formation

Synthetic Routes

While no direct synthesis is documented for this compound, analogous methodologies from thiazole chemistry provide a framework:

-

Suzuki-Miyaura Coupling: Used in to attach aryl groups to quinazolinones, this could facilitate thiazole ring formation.

-

Amide Bond Formation: EDCI/HOBt-mediated coupling, as seen in , may link the butyramide moiety to the thiazole-ethyl-oxo intermediate.

-

Stereoselective Synthesis: Chiral auxiliaries or enzymatic resolution could achieve the S-configuration .

Key Intermediate: Thiazole-Ethyl-Oxo Fragment

-

Prepared via condensation of 2-aminothiazole with α-keto esters .

-

Palladium-catalyzed cross-coupling (e.g., Miyaura borylation) enhances yield, as noted in .

Physicochemical Properties

Solubility and Stability

-

Stability: Susceptible to hydrolysis at the amide bond under acidic/basic conditions. Storage at 2–8°C is recommended .

Spectral Data

-

¹H NMR: Expected signals include:

-

ESI-MS: [M+H]⁺ at m/z 256.1.

Applications and Future Directions

Drug Discovery

-

Lead Optimization: Modular structure allows derivatization at the amide or thiazole positions .

-

Dual-Target Agents: Potential to combine PDE5 inhibition with COX-2 modulation for synergistic effects .

Challenges and Opportunities

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume